tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester group at the 1-position, a bromine atom at the 5-position, and a methyl group at the 3-position. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the construction of the pyrazolopyridine core followed by functionalization at specific positions. One common synthetic route starts with the preparation of 3-methyl-1H-pyrazolo[3,4-b]pyridine, which can be achieved through the cyclization of appropriate precursors. The bromination at the 5-position can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using tert-butyl chloroformate.
Chemical Reactions Analysis
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds, expanding its utility in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular proliferation.
Chemical Biology: It serves as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Material Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of substrates and thereby inhibiting the kinase’s activity. This interaction can disrupt signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Lacks the bromine atom at the 5-position, which may affect its reactivity and biological activity.
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylic acid: Lacks the tert-butyl ester group, which may influence its solubility and stability.
3-Methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Lacks both the bromine atom and the tert-butyl ester group, resulting in different chemical and biological properties.
The presence of the bromine atom and the tert-butyl ester group in this compound contributes to its unique reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-7-9-5-8(13)6-14-10(9)16(15-7)11(17)18-12(2,3)4/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHYMSMKXHSFLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693740 |
Source
|
Record name | tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916258-24-7 |
Source
|
Record name | tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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